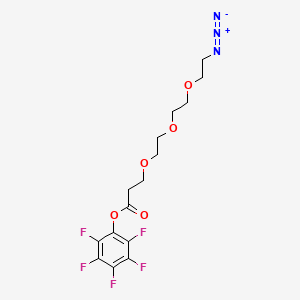

Azido-PEG3-PFP ester

Description

Contextualization of Activated Esters in Amide Bond Formation Strategies

The formation of a stable amide bond is a cornerstone of organic and medicinal chemistry, particularly in peptide synthesis and the conjugation of molecules to proteins. Direct reaction between a carboxylic acid and an amine is generally inefficient and requires harsh conditions. To facilitate this reaction under milder, more controlled conditions, the carboxylic acid is often "activated." umich.edu

Activated esters are carboxylic acid esters that have been modified with an electron-withdrawing group, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by an amine. thieme-connect.de Pentafluorophenyl (PFP) esters are a prominent class of activated esters used for this purpose. umich.eduwikipedia.org The five fluorine atoms on the phenyl ring are strongly electron-withdrawing, which significantly enhances the reactivity of the ester towards primary amines. thieme-connect.de

One of the key advantages of PFP esters over other activated esters, such as N-hydroxysuccinimide (NHS) esters, is their increased stability towards hydrolysis. wikipedia.orgsigmaaldrich.com This allows for conjugation reactions to be performed in aqueous environments with greater efficiency and less formation of unwanted byproducts. thieme-connect.dewikipedia.org The enhanced reactivity and stability of PFP esters make them highly effective for creating stable amide linkages in a variety of bioconjugation applications. wikipedia.orggoogle.com

Table 1: Comparison of Common Activated Esters

| Activating Group | Structure | Key Features |

|---|---|---|

| Pentafluorophenyl (PFP) ester | RC(O)OC₆F₅ | High reactivity, lower susceptibility to hydrolysis compared to NHS esters. wikipedia.org |

| N-hydroxysuccinimide (NHS) ester | RC(O)O-N(COCH₂)₂ | Commonly used, but more prone to hydrolysis in aqueous solutions. |

| Pentachlorophenyl (PCP) ester | RC(O)OC₆Cl₅ | Less reactive than PFP esters. highfine.com |

| 4-Nitrophenyl (Np) ester | RC(O)OC₆H₄NO₂ | Among the earlier developed active esters, less reactive than PFP esters. highfine.com |

Significance of Azide (B81097) Functionality in Bioorthogonal Chemistry

Bioorthogonal chemistry refers to a class of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. acs.org The azide group (–N₃) is a cornerstone of this field due to its small size, stability, and highly specific reactivity in a select few reactions. acs.orgnobelprize.org It is essentially inert to the vast majority of functional groups found in biological molecules, making it an ideal "handle" for specific chemical modifications. acs.org

The most prominent reactions involving azides are the so-called "click chemistry" reactions, a term coined by K. Barry Sharpless. cas.org These reactions are prized for their high efficiency, specificity, and mild reaction conditions. cas.org Key examples involving the azide group include:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction between an azide and a terminal alkyne forms a stable triazole ring. It is extremely efficient but requires a copper catalyst, which can be toxic to cells. acs.orgcas.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the need for a toxic catalyst, this reaction uses a strained cyclooctyne (B158145) (like DBCO or BCN) that reacts spontaneously with an azide. acs.orgrsc.org This makes it truly bioorthogonal and suitable for use in living cells. cas.orgrsc.org

Staudinger Ligation: This reaction occurs between an azide and a specifically engineered phosphine (B1218219), forming an amide bond. acs.orgrsc.org

The azide group on the Azido-PEG3-PFP ester allows researchers to first attach the molecule to a primary amine via the PFP ester, and then use the azide for a subsequent bioorthogonal ligation. tebubio.commedchemexpress.com

Interdisciplinary Research Landscape Involving this compound

The unique combination of an amine-reactive PFP ester, a solubilizing PEG linker, and a bioorthogonal azide handle makes this compound a powerful tool across multiple scientific disciplines. axispharm.com Its application facilitates the creation of complex, well-defined bioconjugates and functionalized materials.

In drug delivery , this reagent can be used to attach targeting ligands (e.g., antibodies or peptides) to drug-loaded nanoparticles. The PFP ester would react with amines on the nanoparticle surface, while the azide remains available to "click" a targeting molecule that has been modified with a corresponding alkyne. The PEG linker helps to improve the solubility and stability of the final construct. biochempeg.comaxispharm.com

In proteomics and diagnostics , this compound can be used to label proteins or antibodies. For instance, a primary antibody can be labeled with the PFP ester end, and the resulting azide-functionalized antibody can then be "clicked" onto a fluorescent probe or a surface for detection assays. tebubio.comaxispharm.com

In materials science , this linker is used to functionalize surfaces. For example, a silica (B1680970) or polymer surface containing primary amine groups can be reacted with this compound. The resulting azide-coated surface can then be used to immobilize biomolecules containing a reactive alkyne group, creating biosensors or biocompatible coatings. cd-bioparticles.net

The versatility of this reagent is highlighted by its role in constructing antibody-drug conjugates (ADCs), where a cytotoxic drug can be precisely attached to a tumor-targeting antibody through this type of linker system. medchemexpress.comaxispharm.com

Table 2: Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₅H₁₆F₅N₃O₅ | cd-bioparticles.net |

| Molecular Weight | 413.30 g/mol | axispharm.com |

| CAS Number | 1807530-07-9 | cd-bioparticles.net |

| Amine-Reactive Group | Pentafluorophenyl (PFP) ester | cd-bioparticles.nettebubio.com |

| Bioorthogonal Group | Azide (N₃) | cd-bioparticles.nettebubio.com |

| Solubility | Soluble in DMSO, DCM, DMF | broadpharm.com |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl) 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16F5N3O5/c16-10-11(17)13(19)15(14(20)12(10)18)28-9(24)1-3-25-5-7-27-8-6-26-4-2-22-23-21/h1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBZNPFUVVAAJIK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCN=[N+]=[N-])C(=O)OC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16F5N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601122807 | |

| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1807530-07-9 | |

| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1807530-07-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]-, 2,3,4,5,6-pentafluorophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601122807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Azido Peg3 Pfp Ester and Analogues

Precursor Selection and Design for PEG-Azide and PFP-Ester Moieties

The rational design and selection of starting materials are critical for the successful synthesis of the target molecule. This involves creating the azide-terminated PEG linker and preparing the pentafluorophenol (B44920) moiety for subsequent esterification.

The azido-PEG linker is the hydrophilic spacer component of the final molecule. Its synthesis typically begins with a PEG molecule bearing a terminal hydroxyl group. A common and efficient method for introducing the azide (B81097) functionality is a two-step process. nih.govacs.org

First, the terminal hydroxyl group of a suitable PEG precursor, such as triethylene glycol, is activated by converting it into a better leaving group. This is often achieved by reaction with mesyl chloride (MsCl) or tosyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (Et3N). nih.govalfa-chemistry.com This reaction forms a mesylate or tosylate intermediate. nih.govalfa-chemistry.com

In the second step, the mesylated or tosylated PEG intermediate undergoes nucleophilic substitution with an azide source, typically sodium azide (NaN₃). alfa-chemistry.com The reaction is generally performed in a polar aprotic solvent. This process displaces the mesylate or tosylate group to yield the desired azide-terminated PEG precursor, such as Azido-PEG3-alcohol. nih.gov A similar strategy can be applied to PEG molecules with a terminal carboxylic acid to produce Azido-PEG3-carboxylic acid. biochempeg.com

Table 1: Typical Two-Step Synthesis of Azido-PEG Precursors

| Step | Reaction | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Hydroxyl Activation | HO-PEG3-OH, Mesyl Chloride (MsCl), Triethylamine (Et3N) | MsO-PEG3-OMs |

| 2 | Azide Substitution | MsO-PEG3-OMs, Sodium Azide (NaN₃) | N₃-PEG3-N₃ |

Pentafluorophenyl (PFP) esters are highly reactive "active esters" widely used in bioconjugation and peptide synthesis because pentafluorophenoxide is an excellent leaving group. rsc.orgwikipedia.org The formation of a PFP ester involves the derivatization of a carboxylic acid with pentafluorophenol (PFP-OH).

This transformation is typically accomplished by using a coupling agent that facilitates dehydration. Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), are commonly employed. researchgate.net In this process, the carboxylic acid reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. This intermediate is then attacked by the hydroxyl group of pentafluorophenol to form the PFP ester, releasing a urea (B33335) byproduct. researchgate.netnih.gov This method avoids the need to first convert the carboxylic acid into a more reactive form like an acyl chloride. researchgate.net

Purification Techniques and Yield Optimization

The isolation of Azido-PEG3-PFP ester from a crude reaction mixture requires robust purification strategies to remove unreacted starting materials, reagents, and polymeric by-products. Achieving high purity is critical, as contaminants can interfere with subsequent bioconjugation reactions. Yield optimization is intrinsically linked to the efficiency of these purification steps, minimizing product loss while maximizing the removal of impurities. Both chromatographic and non-chromatographic techniques are employed, often in combination, to meet the stringent purity requirements for these specialized reagents.

Chromatography is a cornerstone for the purification of heterobifunctional PEG linkers like this compound, offering high-resolution separation based on the physicochemical properties of the target compound versus its impurities.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is one of the most powerful and widely used techniques for the purification of PEG derivatives. researchgate.net The separation mechanism in RP-HPLC is based on hydrophobicity. For a molecule like this compound, the pentafluorophenyl (PFP) group and the azide moiety contribute to its retention on a non-polar stationary phase (e.g., C18 or C4), while the hydrophilic PEG chain modulates its elution. chromatographyonline.com

Research on related PEGylated molecules shows that gradient elution, typically with a mobile phase consisting of acetonitrile (B52724) and water with an ion-pairing agent like trifluoroacetic acid (TFA), provides effective separation. chromatographyonline.comnih.gov The use of monodisperse PEG starting materials is crucial, as the polydispersity of the PEG chain can lead to significant peak broadening, complicating purification. researchgate.netnih.gov

Normal-Phase and Adsorption Chromatography: Standard silica (B1680970) gel chromatography can also be employed for the purification of PEG linkers. However, the polar nature of the PEG chain can lead to challenges such as peak tailing and streaking on the silica column. reddit.com Successful separations often require carefully optimized solvent systems. For instance, solvent gradients incorporating alcohols like ethanol (B145695) or isopropanol (B130326) in less polar solvents such as chloroform (B151607) or dichloromethane (B109758) have been reported to improve the separation of PEG-containing compounds. reddit.com

Polymer-Based Chromatography: An alternative to silica-based media is the use of polymer resins, such as polystyrene-divinylbenzene beads. This approach has been successfully applied to the preparative scale purification of other PEG derivatives. researchgate.netnih.gov Using eluents like ethanol/water mixtures, this method can achieve purities exceeding 99% at the gram scale, offering a scalable and powerful technique that avoids more toxic organic solvents. researchgate.netnih.gov

| Technique | Stationary Phase | Typical Mobile Phase | Separation Principle | Advantages | Challenges |

|---|---|---|---|---|---|

| RP-HPLC | C18, C8, C4 | Acetonitrile/Water Gradient (with 0.1% TFA) | Hydrophobicity | High resolution and purity; well-established. chromatographyonline.com | Requires specialized equipment; limited loading capacity for preparative scale. |

| Normal-Phase Chromatography | Silica Gel | Hexanes/Ethyl Acetate, Dichloromethane/Methanol | Polarity | Cost-effective; widely available. | Can suffer from peak tailing/streaking for polar PEG compounds. reddit.com |

| Polymer Resin Chromatography | Polystyrene-divinylbenzene | Ethanol/Water | Hydrophobicity/Adsorption | High purity (>99%); scalable; avoids harsh solvents. nih.gov | May require specialized polymer columns. |

While chromatography offers high resolution, non-chromatographic methods like crystallization and precipitation are valuable for their simplicity, cost-effectiveness, and scalability, particularly for initial purification or large-scale production. shochem.com

Precipitation: This is the most common non-chromatographic method for purifying PEG derivatives. shochem.com The principle relies on differential solubility. This compound is typically soluble in polar organic solvents but insoluble in non-polar solvents. shochem.com The purification process involves dissolving the crude reaction mixture in a minimal amount of a suitable polar solvent (e.g., dichloromethane, methanol). Subsequently, a non-polar "anti-solvent" such as diethyl ether or hexane (B92381) is added, causing the PEG-containing product to precipitate while more soluble impurities remain in the solution. shochem.com The resulting solid can then be isolated by filtration. This technique is effective for removing non-PEGylated impurities and can be easily scaled. openaccesspub.org

Crystallization: The crystallization of small, discrete PEG oligomers is possible and can yield very high-purity material. wikipedia.org However, this process can be challenging for flexible, short-chain PEG derivatives, which may exist as oils or have a low tendency to form a crystalline lattice. The price for monodisperse, crystalline PEG reagents is often significantly higher due to the difficulty in their purification and separation. wikipedia.org For this compound, which is a discrete molecule, developing a crystallization procedure would involve screening various solvent systems to find conditions that favor crystal formation over precipitation.

Liquid-Liquid Extraction: Some synthesis strategies for heterobifunctional PEGs are designed to be "chromatography-free." rsc.org These methods often rely on liquid-liquid extraction to partition the desired product from impurities and by-products based on their differing solubilities in immiscible solvent phases. This approach is highly scalable and avoids the costs associated with chromatographic resins and solvents. rsc.org

Scale-Up Considerations for this compound Synthesis

Transitioning the synthesis of this compound from laboratory benchtop to industrial or cGMP (current Good Manufacturing Practice) production introduces several critical considerations related to process control, safety, cost, and regulatory compliance. jenkemusa.com

Raw Material Sourcing and Quality: At scale, the quality and consistency of starting materials are paramount. The synthesis requires high-purity, monodisperse PEG3 precursors. Sourcing from suppliers who can provide traceability and consistent quality, ideally back to the polymerization of ethylene (B1197577) oxide, is crucial for ensuring batch-to-batch reproducibility of the final product. jenkemusa.comjenkemusa.com

Process Optimization and Control: Reactions that are simple to manage at the lab scale may present challenges in large reactors. The activation of the carboxylic acid group to form the PFP ester, for example, must be efficient and high-yielding to be economically viable at scale. google.com Key process parameters such as reaction temperature, addition rates of reagents, and mixing efficiency must be tightly controlled to prevent side reactions and ensure consistent product quality. The exothermic nature of some reactions involved in PEG synthesis must also be managed to avoid runaway polymerization. wikipedia.org

Purification Strategy: The choice of purification method is a major consideration for scale-up. While RP-HPLC provides high purity, it is often prohibitively expensive and time-consuming for large quantities. Scalable methods like precipitation and liquid-liquid extraction are preferred. shochem.combiopharminternational.com Developing a robust precipitation protocol that consistently yields high purity and recovery is a key goal for industrial production. Filtration and drying of the final product must also be optimized for efficiency and to prevent product degradation.

Stability and Handling: The PFP ester functional group is sensitive to hydrolysis. broadpharm.comwindows.net Therefore, large-scale production requires controlled, low-moisture environments. The final product must be packaged under an inert atmosphere and stored at low temperatures (e.g., -20°C) with desiccants to ensure its long-term stability and reactivity. broadpharm.comwindows.net

Regulatory and cGMP Compliance: For applications in therapeutic development, the synthesis must adhere to cGMP guidelines. jenkemusa.com This involves rigorous documentation, process validation, quality control testing of raw materials and the final product, and full traceability of all components. jenkemusa.com Manufacturers may need to file a Drug Master File (DMF) with regulatory agencies like the FDA to support its use in clinical applications. jenkemusa.com

| Parameter | Laboratory Scale (Grams) | Industrial Scale (Kilograms) |

|---|---|---|

| Raw Materials | High-purity reagents from chemical suppliers. | Qualified cGMP vendors with full traceability and batch consistency. jenkemusa.com |

| Reaction Control | Manual control of temperature, stirring, and additions. | Automated process control systems for temperature, pressure, and reagent dosing. |

| Purification | Primarily RP-HPLC or silica gel chromatography for high purity. | Focus on scalable methods like precipitation, extraction, or polymer resin chromatography. researchgate.netbiopharminternational.com |

| Product Handling | Small-scale drying (e.g., rotary evaporator), manual packaging. | Large-scale filtration and drying equipment; automated packaging under inert atmosphere. |

| Quality Control | NMR, Mass Spectrometry, HPLC analysis. | Validated analytical methods, stability studies, impurity profiling, cGMP documentation. jenkemusa.com |

| Cost | Reagent cost is primary driver. | Process efficiency, yield, solvent usage, and equipment costs are major factors. |

Reactivity and Mechanistic Investigations of Azido Peg3 Pfp Ester

Nucleophilic Acyl Substitution Mechanisms in PFP Ester Reactivity

The reaction of the PFP ester end of Azido-PEG3-PFP ester with amines proceeds via a nucleophilic acyl substitution mechanism. lscollege.ac.inlibretexts.org This class of reaction involves a nucleophile, in this case, an amine, displacing the leaving group of an acyl derivative. lscollege.ac.in The general mechanism is a two-step process: nucleophilic addition followed by elimination. libretexts.orgthieme-connect.de First, the nucleophilic amine attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. lscollege.ac.inthieme-connect.de This intermediate then collapses, reforming the carbonyl double bond and ejecting the pentafluorophenoxide leaving group, resulting in the formation of a stable amide bond. libretexts.org

The reactivity of an ester in nucleophilic acyl substitution is largely dictated by the stability of its leaving group. libretexts.org The pentafluorophenyl (PFP) group is a highly effective activating group because its strong electron-withdrawing nature stabilizes the resulting pentafluorophenoxide anion. nih.gov This stabilization makes pentafluorophenoxide an excellent leaving group. cd-bioparticles.netnih.gov Consequently, PFP esters are classified as 'active esters', which are significantly more reactive toward nucleophiles than simple alkyl esters. thieme-connect.dersc.org

A key advantage of PFP esters, including this compound, is their enhanced stability against hydrolysis, especially when compared to other common active esters like N-hydroxysuccinimide (NHS) esters. broadpharm.combroadpharm.combroadpharm.comprecisepeg.com This hydrolytic stability allows for more efficient conjugation reactions in aqueous buffers, which are common in biological applications. broadpharm.comwindows.netrsc.org The relative stability means that the reaction with the target amine can proceed to completion with minimal competing hydrolysis of the ester. researchgate.net

PFP esters react readily with both primary and secondary amines to form stable amide bonds. broadpharm.combroadpharm.com The kinetics of this aminolysis are generally rapid, though the specific rate depends on the nucleophilicity and steric hindrance of the amine.

Research has shown that primary aliphatic amines are highly reactive nucleophiles for PFP esters. In one kinetic study using a poly(pentafluorophenyl acrylate) polymer brush platform, the reaction with a primary alkyl amine (1-aminomethylpyrene) was extremely fast, reaching completion in approximately 15 seconds. acs.org In contrast, reactions with less nucleophilic aromatic amines were significantly slower, requiring about an hour to complete under similar conditions. acs.org Poly(active esters) like poly(pentafluorophenylacrylate) have been shown to react effectively with aliphatic primary and secondary amines, while exhibiting lower conversion rates with aromatic amines. researchgate.net The typical duration for these reactions can range from a few minutes to several hours, contingent on factors like pH, temperature, and the specific properties of the amine substrate. broadpharm.com

| Amine Type | Example Amine | Pseudo-First-Order Rate Constant (k') (s⁻¹) | Approximate Reaction Time to Completion |

|---|---|---|---|

| Primary Aliphatic Amine | 1-aminomethylpyrene (AMP) | 2.46 × 10⁻¹ | ~15 seconds |

| Aromatic Amine | 1-aminopyrene (AP) | 5.11 × 10⁻³ | ~1 hour |

| Aromatic Amine | Ru(bpy)₂(phen-5-NH₂)(PF₆) (Ru²⁺A) | 2.59 × 10⁻³ | ~1 hour |

The rate of aminolysis of active esters is markedly influenced by the polarity of the solvent. thieme-connect.de Reactions tend to proceed faster in polar solvents, such as dimethylformamide (DMF), compared to nonpolar solvents like benzene. thieme-connect.de For the practical application of this compound, especially in bioconjugation, the reagent is typically first dissolved in a minimal volume of an anhydrous organic solvent like dimethyl sulfoxide (B87167) (DMSO) or DMF. broadpharm.combroadpharm.com This solution is then added to the amine-containing molecule, which is often in an aqueous buffer like phosphate-buffered saline (PBS). broadpharm.combroadpharm.com This procedure creates an emulsion that allows the reaction to proceed efficiently at the interface of the solvent phases or in the aqueous phase, depending on the solubility of the reactants. broadpharm.com The choice of buffer is also critical; it must be free of extraneous primary amines (e.g., Tris or glycine) that would compete with the target molecule for reaction with the PFP ester. broadpharm.combroadpharm.com

Azide (B81097) Reactivity in Bioorthogonal Ligation Reactions

The azide (N₃) functional group on the this compound molecule is chemically stable and serves as a handle for bioorthogonal "click chemistry" reactions. axispharm.combiochempeg.com These reactions are characterized by their high selectivity, efficiency, and biocompatibility, as they proceed with minimal interference from biological functional groups. acs.org After the PFP ester has reacted with a primary or secondary amine to form a stable conjugate, the terminal azide becomes available for subsequent ligation with a molecule containing a compatible alkyne group. medchemexpress.compharmaffiliates.com

The azide group of an this compound conjugate can readily participate in the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction. medchemexpress.commedchemexpress.com This reaction involves the coupling of the terminal azide with a terminal alkyne in the presence of a copper(I) catalyst. acs.org The result is the formation of a chemically stable 1,4-disubstituted 1,2,3-triazole ring, which acts as a robust linker connecting the two molecular fragments. biochempeg.com CuAAC is a highly efficient and widely used bioorthogonal reaction for applications such as labeling and the synthesis of complex bioconjugates. medchemexpress.compharmaffiliates.com

An alternative to the copper-catalyzed reaction is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). medchemexpress.commedchemexpress.com This reaction pathway avoids the use of a potentially cytotoxic copper catalyst, which is a significant advantage for applications involving live cells or organisms. In SPAAC, the azide group of the this compound conjugate reacts with a strained cyclooctyne (B158145), such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.compharmaffiliates.commedchemexpress.com The inherent ring strain of the cyclooctyne provides the activation energy needed to drive the cycloaddition with the azide, leading to the formation of a stable triazole linkage without the need for a metal catalyst.

Academic Applications in Chemical Biology and Materials Science

Bioconjugation Strategies Utilizing Azido-PEG3-PFP Ester

This compound is a heterobifunctional crosslinker that plays a crucial role in modern bioconjugation. Its power lies in its two distinct reactive ends. The pentafluorophenyl (PFP) ester is a highly reactive acylating agent that readily forms stable amide bonds with primary amines, such as those found on the lysine (B10760008) residues of proteins. vulcanchem.comaxispharm.comprecisepeg.com The azide (B81097) group, on the other hand, is a key component for "click chemistry," a set of bioorthogonal reactions known for their high efficiency and specificity. axispharm.comaxispharm.com This dual functionality allows for the sequential and controlled linkage of different molecules.

The inclusion of the polyethylene (B3416737) glycol (PEG) spacer enhances the compound's utility. The PEG linker increases water solubility, reduces steric hindrance during conjugation, and can improve the biocompatibility and pharmacokinetic properties of the resulting conjugates. axispharm.comaxispharm.com This makes this compound and similar PEGylated reagents valuable for a variety of applications, including the development of antibody-drug conjugates (ADCs), proteomics, and drug delivery systems. axispharm.combiochempeg.compurepeg.com

Site-Specific Protein and Peptide Labeling

The ability to label proteins and peptides at specific sites is essential for studying their function, interactions, and localization within complex biological systems. unirioja.es this compound provides a powerful method for achieving such site-specific modifications. vulcanchem.com

The PFP ester end of this compound readily reacts with primary amines. precisepeg.com In proteins and peptides, the most accessible primary amines are typically the α-amine at the N-terminus and the ε-amine of lysine residues. axispharm.comprecisepeg.com This reactivity allows for the direct attachment of the azido-PEG3 moiety to these sites, introducing a chemical handle for subsequent modifications. vulcanchem.com The reaction is typically performed under mild pH conditions (pH 7-9) to ensure the stability of the protein while promoting the nucleophilic attack of the amine on the PFP ester. precisepeg.com This strategy has been employed to attach a variety of molecules, including fluorescent dyes and other bioactive compounds, to proteins for tracking and functional studies.

| Biomolecule Target | Reactive Group | Linker Component | Resulting Functionality |

| Proteins/Peptides | N-terminus (α-amine) | This compound | Introduction of an azide handle for click chemistry |

| Proteins/Peptides | Lysine (ε-amine) | This compound | Site-specific labeling with probes or drugs |

A more precise method for site-specific labeling involves the incorporation of unnatural amino acids (UAAs) bearing an azide group into proteins during their synthesis. nih.govnih.gov This is achieved by engineering the cellular protein synthesis machinery to recognize a specific codon (e.g., an amber stop codon) and insert an azide-containing amino acid, such as azidohomoalanine, at that position. nih.govrsc.org Once the azide-functionalized protein is expressed, the azide group serves as a specific target for click chemistry reactions. While this compound itself is not directly incorporated, the azide functionality it introduces in other methods is the same as that introduced by UAAs. This allows for the subsequent attachment of molecules containing a compatible reactive group, such as a strained alkyne (e.g., DBCO or BCN), enabling highly specific and bioorthogonal conjugation. medchemexpress.com

Nucleic Acid Functionalization for Probes and Assays

The functionalization of nucleic acids is critical for the development of diagnostic probes, therapeutic agents, and advanced molecular assays. axispharm.comnih.gov this compound can be used to modify amine-modified oligonucleotides. cd-bioparticles.net The PFP ester reacts with the primary amine, which can be introduced at either the 5' or 3' end, or internally within the oligonucleotide sequence. This introduces an azide group onto the nucleic acid, which can then be used in click chemistry reactions to attach a wide array of functionalities, such as fluorescent dyes, quenchers, or other reporter molecules. researchgate.netresearchgate.net This approach is valuable for creating probes for techniques like fluorescence in situ hybridization (FISH) and for developing novel diagnostic assays. researchgate.net

Oligosaccharide and Glycan Modification

Modifying oligosaccharides and glycans is crucial for studying their roles in cell recognition, signaling, and disease. sigmaaldrich.com One strategy involves the chemoenzymatic installation of azide-bearing sugars into the glycans of antibodies and other glycoproteins. acs.org A promiscuous galactosyltransferase can be used to incorporate an azide-modified sugar onto the glycan structure. acs.org The installed azide then becomes a handle for click chemistry. This allows for the site-specific attachment of various payloads, including toxins, fluorophores, and chelators for radioimmunoconjugates, to the glycoprotein (B1211001). acs.org This method provides a powerful way to create well-defined and functional glycoprotein conjugates. axispharm.combiochempeg.comcd-bioparticles.net

Surface Functionalization and Material Science Applications

The versatility of this compound extends beyond biological molecules to the functionalization of material surfaces. purepeg.com The PFP ester can react with amine groups present on the surface of various materials, such as nanoparticles and biosensors, to introduce an azide functionality. This azide-coated surface can then be further modified using click chemistry to attach a wide range of molecules, including targeting ligands, drugs, or signaling molecules. axispharm.comresearchgate.net

This surface modification strategy is instrumental in creating biointerfaces with enhanced biocompatibility, specificity, and functionality. For example, modifying the surface of nanoparticles with PEG linkers can improve their stability in biological fluids and reduce non-specific protein adsorption. vulcanchem.com In the context of biosensors, this approach allows for the controlled immobilization of capture probes, such as antibodies or nucleic acids, leading to improved sensor performance. researchgate.net

| Material | Functionalization Strategy | Application |

| Nanoparticles | PFP ester reaction with surface amines, followed by click chemistry | Targeted drug delivery, bioimaging |

| Biosensors | Immobilization of azide groups for subsequent probe attachment | Enhanced sensitivity and specificity |

| Polymer Scaffolds | Grafting of PEG linkers to reduce protein fouling | Improved biocompatibility for implants |

Modification of Polymeric Surfaces for Biosensing and Cell Culture

The ability to tailor the surface properties of materials is crucial for developing advanced biosensors and cell culture platforms. This compound is instrumental in this area by enabling the covalent attachment of biomolecules to polymeric surfaces. The process typically involves a polymer surface that has been functionalized with primary amine groups. The PFP ester of the linker reacts with these amines, covalently attaching the linker to the surface and presenting the azide group for further modification. researchgate.net

This azide-terminated surface can then be used to immobilize various molecules of interest, such as peptides, proteins, or nucleic acids that have been modified with an alkyne group. researchgate.net This click chemistry step is highly specific and can be performed under mild, biocompatible conditions. biochempeg.com For example, peptides containing the RGD (arginine-glycine-aspartic acid) sequence, which promotes cell adhesion, can be clicked onto the surface to create a more favorable environment for cell culture. researchgate.net Similarly, for biosensing applications, capture antibodies or enzymes can be immobilized on the surface to detect specific analytes. This method provides a controlled and oriented immobilization of biomolecules, which is often critical for their function.

Derivatization of Nanoparticles and Quantum Dots for Targeted Research Probes

This compound is widely used to functionalize the surface of nanoparticles (NPs) and quantum dots (QDs), transforming them into highly specific probes for research and diagnostics. axispharm.comprecisepeg.com Many nanoparticles are synthesized with or can be modified to have amine groups on their surface. The PFP ester of the linker readily reacts with these amines, creating a stable covalent bond. researchgate.net This reaction coats the nanoparticle with a layer of PEG chains terminating in an azide group.

This azide-functionalized nanoparticle serves as a versatile platform. axispharm.com The azide groups can then be used in click chemistry reactions to attach a wide variety of targeting ligands or imaging agents. biochempeg.comnih.gov For instance, a targeting moiety like folic acid can be attached to guide the nanoparticle to cancer cells that overexpress the folate receptor. axispharm.com Alternatively, fluorescent dyes or other imaging agents can be conjugated to the nanoparticle for tracking and visualization purposes in biological systems. axispharm.com The PEG linker in this context not only provides the reactive handle but also improves the colloidal stability of the nanoparticles in biological fluids and reduces non-specific binding to cells and proteins. researchgate.net

A study on quantifying nanoparticle internalization utilized a related approach where polymers were modified with an azido-PEG3-amine linker by reacting it with PFP esters on the polymer backbone. researchgate.net This allowed for the subsequent "clicking" of a fluorescent probe to the newly introduced azide groups. researchgate.net

Table 1: Examples of Nanoparticle Functionalization using Azide-PEG Linkers

| Nanoparticle/Probe Type | Linker Used | Ligand/Molecule Attached | Application |

|---|---|---|---|

| Polymeric Nanoparticles | Azido-PEG3-amine (reacts with PFP ester on polymer) | Fluorescent Internalization Probe (FIP-DBCO) | Tracking nanoparticle internalization in cells. researchgate.net |

| Quantum Dots (QDs) | Azide-containing PEG (via micelle encapsulation) | Strained alkynes (via SPAAC) | Biofunctionalization for biosensing and bioimaging. nih.gov |

| Gold Nanoparticles | Lipoic acid-PEG-Azide | Alkyne-containing biomolecules | Surface modification for biomolecule labeling. biochempeg.com |

Creation of Hydrogels and Biomaterials with Tunable Properties

Hydrogels are water-swollen polymer networks widely used in tissue engineering and drug delivery due to their structural similarity to the extracellular matrix. This compound and similar bifunctional linkers are valuable tools for creating and functionalizing hydrogels with precisely controlled properties. nih.gov

The formation of such hydrogels can involve a two-step process. First, a polymer backbone with amine groups can be reacted with this compound to introduce pendant azide groups. Subsequently, these azide-functionalized polymers can be cross-linked by adding a molecule containing at least two alkyne groups, which will "click" with the azides on different polymer chains to form the hydrogel network. mpg.de This method allows for the in-situ formation of hydrogels under physiological conditions. nih.gov

Furthermore, the properties of the hydrogel can be tuned. For example, the density of the cross-links can be controlled by the ratio of azide to alkyne groups, which in turn affects the stiffness and swelling properties of the hydrogel. nih.gov Bioactive molecules, such as growth factors or enzymes, can also be incorporated into the hydrogel network by modifying them with an alkyne group and clicking them onto the azide-functionalized polymer backbone. This allows for the creation of smart biomaterials that can release drugs or guide cell behavior in a controlled manner. mpg.de

Development of Molecular Probes and Imaging Agents

The specific and reliable conjugation chemistry enabled by this compound makes it a key reagent in the synthesis of sophisticated molecular probes for biological imaging and detection. axispharm.com

Design of Fluorescent and Spin-Label Probes for Biomolecule Tracking

This compound facilitates a modular approach to designing probes for tracking biomolecules. The general strategy involves first labeling a protein of interest with the linker. The PFP ester reacts with primary amines (e.g., lysine residues) on the protein, covalently attaching the Azido-PEG3- moiety. cd-bioparticles.net This creates an "azide-tagged" protein.

This modified protein can then be detected or tracked by introducing a fluorescent dye or a spin-label that has been functionalized with a reactive alkyne group (e.g., DBCO, BCN). broadpharm.commedchemexpress.com The azide on the protein and the alkyne on the dye will specifically react via click chemistry, resulting in a fluorescently labeled protein. medchemexpress.com This two-step approach is advantageous because it separates the protein labeling step from the dye conjugation, allowing for greater flexibility and optimization. It is particularly useful for labeling biomolecules within living cells (bioorthogonal labeling), as the azide and alkyne groups are unreactive with the cellular environment until they react with each other.

This strategy is applicable to a wide range of imaging modalities. For example, alkyne-modified fluorophores like Cyanine dyes (Cy3, Cy5) or rhodamine can be attached for fluorescence microscopy. medchemexpress.com Similarly, alkyne-modified chelators can be clicked onto an azide-tagged biomolecule for subsequent labeling with a radiometal for PET or SPECT imaging. acs.org

Synthesis of Affinity Tags and Capture Reagents

The same fundamental chemistry used for creating imaging probes can be applied to synthesize affinity tags and capture reagents for proteomics research. researchgate.net Affinity tags are small molecules that can be attached to a protein of interest to enable its purification or detection. Biotin (B1667282) is a commonly used affinity tag due to its extremely strong and specific interaction with avidin (B1170675) and streptavidin.

Using this compound, a protein or a class of proteins can be labeled with an azide handle as described previously. Then, an alkyne-modified biotin molecule can be "clicked" onto the azide-tagged protein(s). google.com This biotinylated protein can then be easily isolated from a complex mixture, such as a cell lysate, using streptavidin-coated beads. This approach is central to many chemical proteomics workflows for identifying protein-protein interactions or the targets of a drug molecule. The linker's ability to introduce a bioorthogonal handle first allows for the capture of interacting partners under native conditions before the affinity tag is attached.

Table 2: Applications in Molecular Probe and Tag Synthesis

| Application Area | General Strategy | Example of Attached Molecule | Key Reaction |

|---|---|---|---|

| Fluorescent Probes | 1. Label protein with this compound. 2. React with alkyne-dye. | Cyanine dyes, Rhodamine, Fluorescein. medchemexpress.com | Strain-Promoted or Copper-Catalyzed Azide-Alkyne Cycloaddition (SPAAC/CuAAC). medchemexpress.com |

| PET/SPECT Imaging | 1. Label biomolecule with this compound. 2. React with alkyne-chelator, then radiolabel. | DOTA, NOTA chelators. acs.org | SPAAC/CuAAC. acs.org |

Self-Assembly and Supramolecular Chemistry

Supramolecular chemistry involves the study of chemical systems made up of multiple molecules associated through non-covalent interactions. This compound can be used to synthesize the building blocks for these complex assemblies. mdpi.com

For example, it can be used to create amphiphilic molecules that can self-assemble into structures like micelles or vesicles in aqueous solutions. mdpi.com An amphiphile consists of a hydrophilic (water-loving) part and a hydrophobic (water-fearing) part. By reacting the PFP ester of Azido-PEG3-PFP with a hydrophobic molecule containing an amine, a new molecule is formed where the PEG-azide portion acts as the hydrophilic head group.

These azide-terminated self-assembled structures can then serve as scaffolds. The azide groups presented on the surface of the micelle or vesicle can be further functionalized using click chemistry. worktribe.com This allows for the attachment of various molecules, such as targeting ligands, drugs, or imaging agents, to the surface of the self-assembled nanostructure. This approach is valuable for creating drug delivery vehicles or complex nanoreactors. The ability to first form a stable structure through self-assembly and then decorate its surface with functional moieties in a specific manner is a powerful strategy in modern materials science. mdpi.com

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is a cornerstone in the characterization of Azido-PEG3-PFP ester, offering non-destructive and highly detailed information about its molecular architecture.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and purity analysis of this compound. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure.

¹H NMR: Proton NMR confirms the presence and connectivity of hydrogen atoms in the molecule. For the PEG3 portion of the molecule, the characteristic ethylene (B1197577) oxide protons are expected to appear as a multiplet in the δ 3.45–3.65 ppm range. vulcanchem.com Other signals corresponding to the propyl linker protons adjacent to the azide (B81097) and ester groups would also be present and identifiable.

¹³C NMR: Carbon-13 NMR provides information on the carbon skeleton. Key signals include those for the carbons in the PEG backbone, which typically appear in the 60-80 ppm range for ethers. oregonstate.edu The carbon adjacent to the azide group is expected around 50 ppm, while the ester carbonyl carbon resonates further downfield. researchgate.net

¹⁹F NMR: Fluorine-19 NMR is particularly important for confirming the integrity of the pentafluorophenyl (PFP) ester group. The five fluorine atoms on the PFP ring produce distinct signals. In similar PFP ester compounds, these signals appear as three distinct patterns corresponding to the ortho, para, and meta fluorines, typically in the range of δ -153 to -164 ppm. mdpi.com The presence and correct integration of these peaks confirm that the PFP ester is intact.

| Nucleus | Structural Moiety | Expected Chemical Shift (δ, ppm) | Significance |

|---|---|---|---|

| ¹H | PEG Backbone (-O-CH₂-CH₂-O-) | ~3.45 - 3.65 | Confirms the presence of the triethylene glycol spacer. vulcanchem.com |

| ¹³C | PEG Backbone (-O-C H₂-C H₂-O-) | ~60 - 80 | Verifies the carbon framework of the PEG linker. oregonstate.edu |

| ¹³C | Carbon adjacent to Azide (N₃-CH₂-C H₂) | ~50 | Confirms the presence of the carbon bonded to the azide group. researchgate.net |

| ¹⁹F | Pentafluorophenyl Ring | ~ -153 (ortho), -159 (para), -163 (meta) | Provides definitive evidence of the PFP ester functional group. mdpi.com |

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are crucial for identifying the key functional groups within the this compound molecule.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by the molecule, causing its bonds to vibrate. This technique is highly effective for identifying specific functional groups. The most prominent and diagnostic peak for this compound is the strong, sharp absorption band from the asymmetric stretch of the azide (N₃) group, which characteristically appears in the 2100-2160 cm⁻¹ region. researchgate.netdoi.orguci.edu Another key absorption is the carbonyl (C=O) stretch from the PFP ester, typically found between 1710-1745 cm⁻¹. uci.edu

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. It is particularly useful for detecting symmetric vibrations and non-polar bonds. For this molecule, a characteristic Raman band for the azide group would be expected between 2110-2160 cm⁻¹. uci.edu The ester carbonyl (C=O) group also gives a moderate signal in the 1710–1745 cm⁻¹ range. uci.edu

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Method |

|---|---|---|---|

| Azide (-N₃) | Asymmetric Stretch | 2100 - 2160 | IR & Raman doi.orguci.edu |

| Ester (-C=O) | Carbonyl Stretch | 1710 - 1745 | IR & Raman uci.edu |

| Ether (C-O-C) | Stretch | ~1100 | IR |

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is essential for confirming the molecular weight of this compound and assessing its purity. The expected monoisotopic mass of the compound (C₁₅H₁₆F₅N₃O₅) is approximately 413.3 g/mol . scbt.com Techniques such as Electrospray Ionization (ESI-MS) are commonly used, which would show a prominent peak for the molecular ion, often as an adduct with a proton [M+H]⁺ or sodium [M+Na]⁺. The high resolution of modern mass spectrometers allows for the verification of the elemental composition, confirming that the experimentally measured mass matches the theoretical value with high accuracy. When coupled with liquid chromatography (LC-MS), it becomes a potent tool for identifying and quantifying impurities. frontiersin.org

Chromatographic Methods for Purity and Reaction Monitoring

Chromatographic techniques are fundamental for separating this compound from starting materials, byproducts, and other impurities, thereby enabling robust purity assessment and reaction monitoring.

High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and related PEG linkers. nih.gov Using a reversed-phase column (e.g., C18), the compound can be separated from more polar or less polar impurities. rsc.org Purity is typically assessed by integrating the area of the product peak relative to the total area of all peaks in the chromatogram, with purities often exceeding 95%. vulcanchem.com HPLC is also invaluable for monitoring the progress of conjugation reactions. For instance, when this compound is reacted with an amine-containing biomolecule, the resulting conjugate will have a different retention time than the starting materials, allowing the reaction to be followed quantitatively. frontiersin.org

Gel Permeation Chromatography (GPC), also known as size-exclusion chromatography (SEC), separates molecules based on their hydrodynamic volume or size in solution. jenkemusa.com While this compound is a monodisperse compound with a defined molecular weight, GPC is a critical tool for characterizing the polyethylene (B3416737) glycol (PEG) raw materials used in its synthesis. waters.compolymer.co.kr GPC analysis ensures that the PEG starting material has the correct molecular weight and a narrow molecular weight distribution (low polydispersity), which is essential for synthesizing a discrete and well-defined final product. jenkemusa.com It can also be used to analyze the final PEG-conjugated biomolecule to confirm successful conjugation and assess the size of the resulting conjugate.

Compound Index

| Compound Name |

| This compound |

| BCN-PEG3-VC-PFP Ester |

| Pentafluorophenyl 2-chloroacetate |

| Polyethylene glycol (PEG) |

Spectrophotometric Assays for Conjugation Efficiency Quantification

Quantifying the extent of conjugation, often expressed as the degree of labeling or conjugation efficiency, is a crucial step in the development of biomolecules modified with this compound. Spectrophotometric assays, particularly those utilizing UV-Visible (UV-Vis) spectroscopy, are common methods for this purpose. nih.gov

The fundamental principle involves measuring the absorbance of light by a sample at a specific wavelength. The concentration of the absorbing species is determined using the Beer-Lambert law. The challenge with PEG reagents themselves is that they often lack a strong, distinctive chromophore, making direct quantification by UV absorbance difficult. thermofisher.comchromatographyonline.com Therefore, assays are often designed to monitor either the consumption of a reactant that does absorb UV light, the formation of a product that does, or the release of a chromophoric leaving group.

One common strategy is to monitor the change in absorbance of the protein or molecule being conjugated. For instance, the conjugation of the PFP ester to a primary amine on a protein forms a stable amide bond. While this bond formation itself may not have a unique UV signature, the process can be followed if the starting material or the final conjugate has a distinct absorbance profile, often achieved by linking a dye or chromophore. researchgate.net

Another direct method involves quantifying the release of the pentafluorophenol (B44920) (PFP) leaving group upon reaction with an amine. PFP has a characteristic UV absorbance maximum that can be monitored to follow the reaction progress.

Alternatively, indirect (or secondary) colorimetric assays can be employed. These assays quantify the number of remaining, unreacted functional groups after the conjugation reaction is complete. For example, the number of free primary amines remaining on a protein surface after reaction with this compound can be determined using reagents like 2,4,6-trinitrobenzenesulfonic acid (TNBSA) or ninhydrin, which react with primary amines to produce a colored product with a specific absorbance maximum. By comparing the amine content before and after the reaction, the conjugation efficiency can be calculated.

The choice of assay depends on the specific properties of the molecules involved in the conjugation. nih.gov For complex mixtures, chromatographic techniques like High-Performance Liquid Chromatography (HPLC) coupled with UV-Vis detection are often required to first separate the conjugated product from unreacted starting materials before quantification. chromatographyonline.com

Table 1: Spectrophotometric Methods for Quantifying Conjugation Efficiency

| Method | Principle | Typical Wavelength (nm) | Advantages | Considerations |

|---|---|---|---|---|

| Direct UV-Vis of Conjugate | Measures the absorbance of the final conjugate, which may contain a natural or attached chromophore (e.g., a dye or protein with tryptophan/tyrosine). | Variable (e.g., ~280 nm for proteins, or dye-specific) | Simple and direct if the conjugate has a unique absorbance peak. | Requires a chromophore on the conjugate. Overlap with starting material absorbance can be a challenge. |

| Pentafluorophenol (PFP) Release Assay | Monitors the increase in absorbance from the released PFP leaving group during the conjugation reaction. | ~260 nm | Allows for real-time monitoring of the PFP-amine reaction. | Potential for interference from other components that absorb in the same UV region. |

| TNBSA Assay | Quantifies remaining primary amines. TNBSA reacts with primary amines to form a product that absorbs strongly. | ~335 nm | High sensitivity for primary amines. | Destructive to the sample; provides an endpoint measurement only. |

| Ninhydrin Assay | Quantifies remaining primary amines. Ninhydrin reacts with primary amines to produce a deep purple color known as "Ruhemann's purple". | ~570 nm | Well-established method for amino acid quantification. | Requires heating; destructive to the sample. |

Computational and Theoretical Studies of Azido Peg3 Pfp Ester Reactivity

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Azido-PEG3-PFP ester, DFT calculations are instrumental in elucidating the pathways of its key reactions, particularly the aminolysis of the pentafluorophenyl (PFP) ester.

Detailed DFT studies on activated esters, including PFP esters, have provided a computational framework for understanding their reactivity. researchgate.netrsc.org These studies typically focus on calculating the energy profile of the reaction between the ester and an amine. The process involves identifying the transition state (TS) structures and calculating the activation energy barriers. For the aminolysis of a PFP ester, the reaction is generally proposed to proceed through a tetrahedral intermediate.

A typical DFT analysis would involve:

Geometry Optimization: Determining the lowest energy structures of the reactants (this compound and an amine), the transition state, and the products.

Frequency Calculations: To confirm that the optimized structures correspond to energy minima (for reactants and products) or a first-order saddle point (for the transition state).

Energy Calculations: Determining the relative energies of all species along the reaction coordinate to map out the potential energy surface and identify the activation energy (ΔE‡).

Computational studies comparing various activated esters have shown that PFP esters possess a significantly lower activation energy barrier for aminolysis compared to less reactive esters like phenyl esters. rsc.org This is attributed to the high electrophilicity of the carbonyl carbon, which is enhanced by the strong electron-withdrawing nature of the pentafluorophenyl group.

Table 1: Hypothetical DFT-Calculated Parameters for the Aminolysis of this compound with a Primary Amine This table is illustrative and represents the type of data generated from DFT studies. Actual values would require specific quantum chemical calculations.

| Parameter | Description | Hypothetical Value |

| ΔEreaction | Overall reaction energy | -25 kcal/mol |

| ΔE‡ | Activation energy barrier | 10 kcal/mol |

| TS C-N distance | Distance between carbonyl C and amine N in the transition state | 1.8 Å |

| TS C-O distance | Distance between carbonyl C and ester O in the transition state | 1.5 Å |

These calculations can explain the high efficiency and rapid kinetics observed experimentally when using PFP esters for conjugation to primary amines on proteins or other biomolecules. researchgate.net

Molecular Dynamics Simulations of this compound Interactions in Solution

While DFT provides a static picture of a reaction, Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules in a solvent environment over time. An MD simulation for this compound would model the molecule's interactions with solvent molecules (e.g., water, DMF, or DMSO) and its conformational flexibility.

Key insights from MD simulations would include:

Solvation Effects: Understanding how solvent molecules arrange around the reactive PFP ester and the azide (B81097) terminus. The solvent can influence reactivity by stabilizing or destabilizing reactants and transition states. The hydrophilic PEG linker is expected to enhance water solubility. cd-bioparticles.net

Conformational Analysis: The PEG3 linker provides significant flexibility. MD simulations can explore the conformational landscape of the molecule, identifying the most populated shapes in solution. This is crucial for understanding its ability to span distances between two points in a bioconjugation or crosslinking application.

Accessibility of Reactive Sites: Simulations can reveal the extent to which the PFP ester and azide groups are exposed to the solvent and available for reaction, or if they are sterically shielded by other parts of the molecule in certain conformations.

For example, an MD simulation could track the distance between the azide group and the PFP ester over time, providing a distribution of end-to-end distances. This information is valuable for designing crosslinking experiments with specific spatial constraints.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Reactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that aim to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. ijnrd.org While no specific QSAR models for this compound have been published, the principles can be readily applied.

A QSAR study for a series of activated esters (including this compound) would involve:

Dataset Assembly: Compiling a list of different activated esters with experimentally measured reaction rates (e.g., rate of hydrolysis or aminolysis).

Descriptor Calculation: Calculating various molecular descriptors for each ester. These can be electronic (e.g., Hammett constants, partial atomic charges, HOMO/LUMO energies), steric (e.g., molar refractivity, van der Waals volume), or hydrophobic (e.g., logP).

Model Development: Using statistical methods like multiple linear regression or partial least squares to build an equation that relates the descriptors to the observed reactivity.

For PFP esters, key descriptors would likely be related to the electronic properties of the leaving group. The electron-withdrawing fluorine atoms strongly influence the electrophilicity of the carbonyl carbon, making descriptors like the pKa of the corresponding phenol (B47542) (pentafluorophenol) or calculated electrostatic potential on the carbonyl carbon highly relevant.

A hypothetical QSAR equation might look like: log(k_rate) = c0 + c1(pKa_leaving_group) + c2(logP) + c3*(Steric_Parameter)

Such models are powerful for predicting the reactivity of new, unsynthesized activated esters, saving significant experimental time and resources. nih.gov They can help in fine-tuning the reactivity of a crosslinker for a specific application by modifying its structure.

Design Principles via Computational Approaches for Novel Activated Esters

Computational chemistry is not just for analysis; it is a powerful tool for the de novo design of molecules with desired properties. nih.govacs.org The principles learned from studying existing molecules like this compound can be used to design the next generation of activated esters.

Computational approaches, particularly DFT and semiempirical methods, allow for the rapid screening of virtual libraries of potential activated esters. rsc.org Researchers can systematically modify the leaving group and assess the impact on the activation energy for aminolysis or hydrolysis.

Key design principles derived from computational studies include:

Leaving Group pKa: There is a strong correlation between the pKa of the alcohol leaving group and the reactivity of the ester. Lower pKa values (stronger acid, more stable anion) generally lead to higher reactivity. Pentafluorophenol (B44920) has a low pKa, making it an excellent leaving group.

Minimizing Hydrolysis: For bioconjugation in aqueous media, a key design goal is to maximize the rate of aminolysis while minimizing the competing hydrolysis reaction. Computational models can calculate the activation barriers for both pathways, allowing for the selection of esters with high selectivity for amines over water. PFP esters are known to be less susceptible to hydrolysis than N-hydroxysuccinimide (NHS) esters. broadpharm.com

Electronic Tuning: The reactivity can be fine-tuned by adding or removing electron-withdrawing/donating groups on the phenyl ring of the leaving group. This allows for the creation of a series of activated esters with a gradient of reactivity.

Table 2: Comparison of Computationally Derived Activation Energies for Aminolysis of Various Activated Esters This table is based on published data for model systems and illustrates the relative reactivity trends that guide the design of novel esters. rsc.org

| Activated Ester Type | Leaving Group | Relative Activation Energy (kcal/mol) | Predicted Reactivity |

| PFP Ester | Pentafluorophenol | Low | High |

| NHS Ester | N-Hydroxysuccinimide | Low | High |

| 4-Nitrophenyl Ester | 4-Nitrophenol | Moderate-Low | Moderate-High |

| Phenyl Ester | Phenol | High | Low |

By leveraging these computational design principles, scientists can move beyond existing reagents and create novel activated esters tailored for specific applications, such as those requiring faster reaction times, greater stability in water, or different linker lengths and functionalities.

Future Directions and Emerging Research Avenues for Azido Peg3 Pfp Ester

Integration into Advanced Automated Synthesis Platforms

The unique properties of the pentafluorophenyl (PFP) ester group make Azido-PEG3-PFP ester a strong candidate for integration into advanced automated synthesis platforms, particularly for solid-phase peptide synthesis (SPPS). thieme-connect.comgoogle.com PFP esters are known for their high reactivity and ability to facilitate clean and efficient coupling reactions. thieme-connect.comgoogle.com Unlike some other active esters, PFP esters can be pre-activated, are stable enough for storage, and can be dissolved immediately before the coupling step in automated synthesizers, simplifying the workflow. google.com

Research has demonstrated the successful use of PFP esters in automated systems for creating peptide arrays on glass chips and for peptide nucleic acid synthesis. thieme-connect.comresearchgate.net The this compound could be employed in these systems to attach a PEGylated azide (B81097) handle to a synthesized peptide while it is still on the solid support. This terminal azide then becomes a versatile anchor point for post-synthesis modification, allowing for the automated or semi-automated creation of complex bioconjugates with precisely controlled structures. Future research could focus on optimizing reaction conditions for this compound within these automated platforms to maximize yield and purity, and to develop protocols for sequential, one-pot modifications that leverage the azide group for subsequent click reactions. acs.org

Development of Novel Orthogonal Reactivity Pairs with this compound

The core utility of this compound lies in the orthogonal nature of its two reactive groups: the PFP ester reacts with amines, while the azide reacts with alkynes or other partners in bioorthogonal ligation reactions. broadpharm.comjpsionline.com This allows for a two-step conjugation strategy where each end of the linker can be addressed independently without cross-reactivity.

The established reactivity pairs are:

PFP Ester: Primarily reacts with primary amines (-NH2) to form stable amide bonds. cd-bioparticles.netresearchgate.net

Azide: Reacts with terminal or strained alkynes (e.g., DBCO, BCN) via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), respectively. broadpharm.comwikipedia.orgtebubio.com It can also participate in the Staudinger ligation with phosphine-based reagents. mdpi.comnih.gov

Future research is aimed at expanding this toolbox. A key area of development is the exploration of novel reaction partners that maintain this orthogonality. For instance, while the Staudinger ligation is a well-known bioorthogonal reaction for azides, newer modifications of this reaction, such as the "traceless" Staudinger ligation, offer ways to form amide bonds without leaving a phosphine (B1218219) oxide byproduct, providing cleaner conjugates. nih.gov Another emerging area is the development of new strained dienophiles that can react with azides in cycloaddition reactions, potentially offering different reaction kinetics or stability profiles.

Recent advances have also focused on creating new selective reactions for amine modification beyond standard PFP esters, and on developing entirely new bioorthogonal pairs, such as the reaction between tetrazines and strained alkenes like trans-cyclooctene (B1233481) (TCO). confluore.com.cn While this compound itself uses established chemistry, it could be used in concert with these newer methodologies in multi-step labeling experiments where more than two orthogonal reactions are required.

| Functional Group | Reaction Partner | Reaction Name | Key Features | Citation |

|---|---|---|---|---|

| PFP Ester | Primary Amine | Amidation / Acylation | Forms a stable amide bond; more resistant to hydrolysis than NHS esters. | broadpharm.com |

| Azide | Terminal Alkyne (+ Cu(I) catalyst) | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | High efficiency and forms a stable triazole linkage. Requires a copper catalyst. | interchim.fr |

| Strained Alkyne (e.g., DBCO, BCN) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free "click chemistry"; bioorthogonal and suitable for use in living systems. | wikipedia.orgbroadpharm.com | |

| Functionalized Phosphine | Staudinger Ligation | Forms an amide bond; an early bioorthogonal reaction. | mdpi.comnih.gov |

Expansion into Non-Canonical Amino Acid Incorporation Methodologies

The site-specific incorporation of non-canonical amino acids (ncAAs) into proteins provides a powerful method for introducing unique chemical handles for precise bioconjugation. nih.govnih.gov This technique allows for the creation of homogenous protein conjugates, avoiding the heterogeneity that can result from modifying natural amino acids like lysine (B10760008). nih.gov

This compound is well-suited to play a role in this field. An ncAA containing a free amine group could be incorporated into a protein sequence. The PFP ester end of the linker could then be used to selectively react with the amine of the ncAA, attaching the Azido-PEG3 moiety to a specific, genetically-defined location on the protein. This would leave the azide group exposed and available for subsequent, highly specific modification via click chemistry. broadpharm.comgoogle.com This approach could be particularly useful for:

Creating complex protein-drug conjugates: Where a drug molecule bearing an alkyne group is "clicked" onto the azide-functionalized protein.

Developing advanced imaging probes: By attaching fluorophores or other imaging agents to the azide handle. researchgate.net

Studying protein-protein interactions: By using the linker to attach cross-linking agents or affinity tags.

Future research could explore the efficiency of conjugating this compound to various amine-containing ncAAs and demonstrate the utility of this two-step modification strategy for creating novel, site-specifically labeled proteins for therapeutic and diagnostic applications. nih.gov

Innovations in Bioconjugation for Next-Generation Research Tools

The dual-functionality of this compound makes it a versatile building block for creating innovative research tools. axispharm.com The PEG linker enhances solubility and biocompatibility, while the reactive ends allow for the precise assembly of complex molecular architectures. biosynth.com

Emerging applications include:

Antibody-Drug Conjugates (ADCs): PFP esters can be used to attach linkers to antibodies. arctomsci.com Bifunctional, azide-bearing PFP esters have been investigated for site-specific antibody modification to create ADCs with a defined drug-to-antibody ratio (DAR). acs.orgaxispharm.com The this compound could be used to attach a payload precursor, with the azide enabling the final drug attachment via click chemistry.

PROTACs and Molecular Glues: The development of Proteolysis-Targeting Chimeras (PROTACs) and other heterobifunctional molecules could benefit from versatile linkers like this compound to connect a target-binding ligand with an E3 ligase-binding moiety.

Advanced Biomaterials: The PFP ester can be used to functionalize polymer surfaces or nanoparticles that have amine groups. researchgate.net The resulting azide-coated material can then be used to immobilize proteins, peptides, or other molecules via click chemistry, creating functional biomaterials for tissue engineering or diagnostic arrays.

Radiolabeled Probes for Imaging: The azide group is extensively used in radiochemistry to attach imaging isotopes to targeting molecules. acs.org this compound could serve as the linker to connect a targeting protein or peptide (via the PFP ester) to a radiolabeled alkyne, facilitating the development of next-generation PET or SPECT imaging agents. acs.org

| Application Area | Role of this compound | Potential Advantage | Citation |

|---|---|---|---|

| Antibody-Drug Conjugates (ADCs) | Connects antibody to cytotoxic payload. PFP ester reacts with antibody lysines; azide clicks with payload. | Enables precise control over drug attachment site and DAR when used with engineered antibodies. | acs.orgarctomsci.com |

| Functional Biomaterials | Surface modification of amine-containing polymers or nanoparticles. | Creates an "azide-ready" surface for subsequent, specific immobilization of biomolecules via click chemistry. | researchgate.net |

| Radiolabeled Imaging Agents | Links a biological targeting molecule (e.g., peptide, antibody) to a radioactive isotope. | The two-step click chemistry approach simplifies radiosynthesis and purification. | acs.org |

| PROTAC Development | Acts as the flexible linker connecting the two active ends of the heterobifunctional molecule. | Modular approach allows for rapid synthesis of a library of PROTACs with varying linker lengths and attachment points. |

Environmental and Sustainability Aspects of Synthesis and Application (e.g., green chemistry approaches)

The growing emphasis on green chemistry in the pharmaceutical and biotechnology industries necessitates an evaluation of the synthesis and use of reagents like this compound from a sustainability perspective.

Application: The application of PEGylated molecules also has environmental considerations. While PEG is generally considered biocompatible, the long-term administration of high doses of PEGylated drugs can lead to accumulation and poor clearance, which has both toxicological and environmental implications. biopharminternational.comeuropeanpharmaceuticalreview.com The development of biodegradable or cleavable PEG linkers is an active area of research to address this. biopharminternational.com

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing and characterizing Azido-PEG3-PFP ester?

- Methodology :

- Synthesis : Use nucleophilic substitution to functionalize PEG3 with azide and pentafluorophenyl (PFP) ester groups. Monitor reaction progress via thin-layer chromatography (TLC) or HPLC .

- Characterization : Confirm structure via -NMR (to identify PEG backbone protons) and -NMR (to verify PFP ester presence). Validate purity (>95%) using reverse-phase HPLC with UV detection at 260 nm .

- Mass Spectrometry : Employ ESI-MS or MALDI-TOF to verify molecular weight (e.g., theoretical MW: ~344–633 Da, depending on PEG length) .

Q. How should this compound be stored to maintain stability during experiments?

- Protocol :

- Store lyophilized powder at -20°C in airtight, light-protected vials. Avoid repeated freeze-thaw cycles, as moisture degrades the PFP ester. For solutions, prepare in anhydrous DMSO or DMF and use immediately .

- Monitor degradation via -NMR; loss of PFP ester signals (δ ~-150 ppm) indicates hydrolysis .

Q. What are the primary applications of this compound in bioconjugation?

- Applications :

- Protein Labeling : React PFP ester with lysine residues under mild alkaline conditions (pH 8–9). The azide group enables subsequent click chemistry (e.g., CuAAC with alkynes) for modular tagging .

- Crosslinking : Use PEG3’s spacer to reduce steric hindrance in multi-step conjugations (e.g., antibody-drug conjugates) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions for this compound-mediated conjugations?

- Experimental Design :

- Taguchi Method : Apply orthogonal arrays to test variables (e.g., pH, temperature, molar ratio). For example, optimize CuAAC efficiency by varying catalyst concentration (0.1–1 mM CuSO) and reaction time (1–24 hrs) .

- Data Analysis : Use ANOVA to identify dominant factors (e.g., catalyst type contributes 77.6% variance in yield, per Taguchi studies) .

Q. How to address contradictions in reported reaction efficiencies for this compound?

- Critical Analysis :

- Reproducibility Checks : Replicate studies under identical conditions (solvent, temperature). For example, discrepancies in NHS vs. PFP ester reactivity may arise from moisture levels .

- Systematic Review : Compare reaction outcomes across solvent systems (e.g., DMF vs. THF) and quantify azide-alkyne cycloaddition yields via LC-MS .

Q. What strategies enhance this compound’s utility in targeted drug delivery systems?

- Methodology :

- Linker Design : Integrate PEG3 with cleavable motifs (e.g., disulfide bonds) for stimuli-responsive release. Validate stability in serum via HPLC .

- In Vivo Testing : Use fluorescent probes (e.g., Cy5-azide) to track biodistribution in murine models. Compare PEG3’s pharmacokinetics with shorter/longer PEG variants .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.